![molecular formula C19H24O3 B5147612 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene, also known as TBMEB, is a synthetic compound that is widely used in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene is believed to act by binding to specific proteins and altering their activity. It has been shown to bind to a variety of proteins, including transcription factors, kinases, and phosphatases. By binding to these proteins, 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene can affect their activity and alter the downstream biological processes that they regulate.
Biochemical and Physiological Effects
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, which play important roles in cellular signaling pathways. 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene has also been shown to modulate the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene is its specificity for certain proteins. By selectively binding to specific proteins, 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene can be used to investigate the role of these proteins in various biological processes. However, one limitation of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene is that its effects can be difficult to interpret, as it can affect multiple downstream processes.
Direcciones Futuras
There are several future directions for research on 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of more specific analogs of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene that can selectively target specific proteins. Another area of interest is the use of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene in combination with other compounds to investigate the effects of multiple proteins on biological processes. Finally, the use of 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene in animal models could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene is synthesized through a multi-step process that involves the reaction of tert-butylbenzene with 3-methoxyphenol to form 1-tert-butyl-3-methoxybenzene. This intermediate is then reacted with 2-(2-bromoethoxy)ethanol to form 1-tert-butyl-2-(2-bromoethoxy)-3-methoxybenzene. Finally, this compound is reacted with sodium methoxide to form 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene.
Aplicaciones Científicas De Investigación
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene has a wide range of scientific research applications. It has been used to study the effects of various biological processes, such as the regulation of gene expression, protein-protein interactions, and protein-DNA interactions. 1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene has also been used to investigate the role of certain enzymes in disease progression and to identify potential drug targets.
Propiedades
IUPAC Name |
1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19(2,3)17-10-5-6-11-18(17)22-13-12-21-16-9-7-8-15(14-16)20-4/h5-11,14H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBJVTSBPSBWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

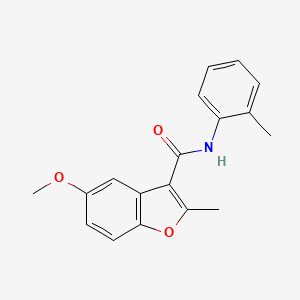
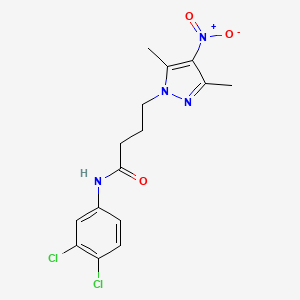
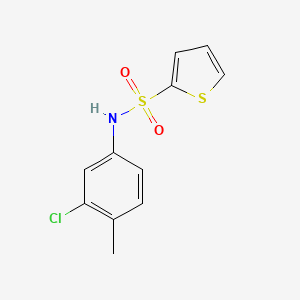
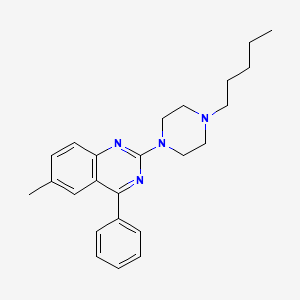
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)

![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5147624.png)
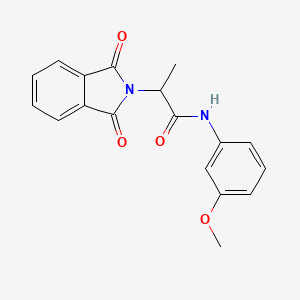
![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5147632.png)